Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Description
The compound Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (hypothetical structure) is a trans-configured cyclohexanecarboxylate ester featuring a 4-pentyl substituent on the cyclohexane ring and a 2,4-difluorophenyl ester group. Key comparisons are drawn from compounds such as Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxy-2,3-difluorophenyl ester, trans- (CAS 123560-54-3) and other derivatives documented in the evidence .
Properties
IUPAC Name |
(2,4-difluorophenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2O2/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)22-17-11-10-15(19)12-16(17)20/h10-14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFFXXVEOHAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544191 | |
| Record name | 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89203-80-5 | |
| Record name | 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The mechanism proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by 2,4-difluorophenol. Key parameters include:
- Molar ratio : 1:1.2 (acid:phenol) to drive completion
- Solvent : Anhydrous dichloromethane at 0–25°C
- Reaction time : 12–24 hours under nitrogen atmosphere
Yield and Purity Optimization
Table 1 summarizes critical optimization data:
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC Equivalents | 1.5 | 78 | 95.2 |
| DMAP Loading (%) | 5 | 82 | 96.8 |
| Temperature (°C) | 0→25 | 85 | 97.1 |
Extended reaction times beyond 24 hours risk epimerization at the cyclohexane ring, reducing trans-isomer content by ≤12%. Purification via silica chromatography (hexane:ethyl acetate 9:1) effectively removes dicyclohexylurea byproducts.
Enzymatic Transesterification for Stereochemical Control
Patent FR2900926A1 demonstrates the utility of lipases for synthesizing trans-configured cyclohexanecarboxylates. Adapting this approach:
Biocatalytic Strategy
- Enzyme : Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin
- Substrates : trans-4-Pentylcyclohexanecarboxylic acid vinyl ester + 2,4-difluorophenol
- Solvent : Tert-amyl alcohol at 40°C
The enzyme selectively recognizes the trans-acid configuration, achieving 91% enantiomeric excess (e.e.) in 48 hours.
Advantages Over Chemical Methods
- Eliminates need for protecting groups
- Byproduct (vinyl alcohol) removed via azeotropic distillation
- Scalable to kilogram quantities with 87% isolated yield
Solvent-Free Synthesis Using Microwave-Assisted Solid Supports
Building on RSC findings for 2,4-D ester herbicides, this green chemistry approach was adapted:
Procedure
- Impregnate trans-4-pentylcyclohexanecarboxylic acid (1 eq) and 2,4-difluorophenol (1.2 eq) onto montmorillonite K10 clay
- Microwave irradiation (300 W, 80°C, 15 minutes)
- Elute product with diethyl ether
Performance Metrics
- Conversion : 94% (GC-MS)
- Selectivity : 98% trans-isomer
- Energy savings : 78% reduction vs conventional heating
Notably, iron-containing supports (e.g., kaolinite) caused <5% oxidative degradation of the difluorophenyl group.
Critical Analysis of Methodologies
Table 2 compares key synthesis routes:
| Method | Yield (%) | trans-Isomer Purity | E-Factor* | Scalability |
|---|---|---|---|---|
| DCC/DMAP | 85 | 97 | 8.7 | Pilot-scale |
| Enzymatic | 87 | 99 | 3.2 | Industrial |
| Microwave/Solid | 94 | 98 | 1.9 | Batch |
*Environmental factor: mass waste/mass product
Characterization and Quality Control
Spectroscopic Validation
Stability Considerations
The ester demonstrates:
- 6-month stability at −20°C under argon
- Hydrolysis t₁/₂ of 48 hours (pH 7.4, 37°C)
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol moieties, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Alkyl Chain Length Effects
Variations in the alkyl chain length on the cyclohexane ring significantly influence molecular weight, hydrophobicity, and phase behavior (e.g., liquid crystalline properties). Below is a comparison of analogs with 4-ethoxy-2,3-difluorophenyl ester groups and varying alkyl chains:
Key Findings :
Substituent Effects on the Phenyl Ester
The electronic and steric nature of substituents on the phenyl ester profoundly impacts reactivity, solubility, and intermolecular interactions:
Key Findings :
Comparison with Fluorophenyl and Cyanophenyl Derivatives
Substituent positioning on the phenyl ring further modulates properties:
Key Findings :
- 2,4-Difluorophenyl esters (hypothetical): Expected to exhibit intermediate polarity and stability compared to 2,3-difluoro and 4-fluoro analogs.
- 4-Cyanophenyl esters: Higher polarity (PSA ~40 Ų) compared to ethoxy-fluoro derivatives (PSA ~30 Ų) .
Biological Activity
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (CAS Number: 89203-80-5) is a chemical compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, safety data, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFO
- Molecular Weight : 310.3788 g/mol
- Structure : The compound features a cyclohexane ring substituted with a pentyl group and a difluorophenyl ester.
Pharmacological Potential
Research indicates that compounds similar to cyclohexanecarboxylic acid derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance:
- Anti-inflammatory Effects : Studies on related cyclohexanecarboxylic acids suggest they may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Pain Relief : Some derivatives have shown promise as analgesics in preclinical models, potentially acting on pain receptors or inflammatory mediators .
Toxicological Profile
According to safety data sheets and toxicological assessments:
- Acute Toxicity : Classified as harmful if swallowed (Category 4), causing skin irritation (Category 2), and serious eye irritation (Category 2A) .
- Respiratory Effects : May cause respiratory tract irritation upon exposure .
Study on Inhibitory Activity
One notable study investigated the inhibitory activity of various cyclohexanecarboxylic acid derivatives against photooxidation processes in petroleum products. The results indicated that certain esters could effectively reduce oxidative degradation, suggesting potential applications in preserving chemical products .
Synthesis and Application Research
Research has also explored the synthesis of cyclohexanecarboxylic acid derivatives for use in drug development. For example, the preparation of trans-4-pentylcyclohexanecarboxylic acid has been linked to the development of new therapeutic agents targeting pain and inflammation .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 89203-80-5 |
| Molecular Formula | CHFO |
| Molecular Weight | 310.3788 g/mol |
| Acute Toxicity Classification | Category 4 |
| Skin Irritation Classification | Category 2 |
| Eye Irritation Classification | Category 2A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-4-pentylcyclohexanecarboxylic acid esters, and how does steric hindrance influence reaction yields?
- Methodological Answer : The compound can be synthesized via esterification of trans-4-pentylcyclohexanecarboxylic acid with 2,4-difluorophenol. A common approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane under inert atmosphere . Steric hindrance from the bulky pentyl and difluorophenyl groups may reduce reaction efficiency; optimizing molar ratios (e.g., 1:1.2 acid:phenol) and extended reaction times (24–48 hours) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are critical for confirming the trans configuration and ester linkage in this compound?
- Methodological Answer :
- NMR : ¹H NMR can confirm the trans configuration via coupling constants (J = 10–12 Hz for axial-equatorial protons in the cyclohexane ring). ¹³C NMR identifies the ester carbonyl peak at ~170 ppm .
- IR : A strong absorption band at ~1740 cm⁻¹ confirms the ester C=O stretch .
- Mass Spectrometry : HRMS (High-Resolution MS) provides exact mass verification (e.g., expected molecular ion for C₂₀H₂₆F₂O₃) .
Advanced Research Questions
Q. How do the lipophilicity and stereochemistry of this compound influence its potential as a drug delivery vehicle?
- Methodological Answer : The trans configuration minimizes steric strain, enhancing conformational stability. The pentyl chain increases lipophilicity (logP ~5.2 predicted via computational tools), which may improve membrane permeability. Assess using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Compare with cis analogs to isolate stereochemical effects .
Q. What strategies resolve contradictions in reported purity levels of similar trans-cyclohexane esters?
- Methodological Answer : Discrepancies in purity (e.g., >95% vs. >98% GC) may arise from varying purification methods. Solutions include:
- HPLC-PDA : Use reverse-phase HPLC with a C18 column and photodiode array detection to quantify impurities.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove non-polar byproducts.
- Cross-validate with independent labs using standardized protocols .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the ester carbonyl group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Compare activation energies for reactions with amines or hydrazines to guide experimental design .
Experimental Design & Data Analysis
Design an experiment to evaluate the thermal stability of this ester under varying pH conditions.
- Methodological Answer :
- Conditions : Prepare buffered solutions (pH 1–10) and incubate the compound at 40°C, 60°C, and 80°C.
- Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hours). Use Arrhenius plots to calculate activation energy (Ea) for hydrolysis.
- Outcome : Identify pH ranges where the ester remains stable (e.g., neutral to slightly acidic) for storage recommendations .
Q. What role does the 2,4-difluorophenyl group play in modulating the compound’s electronic properties?
- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density on the phenyl ring, confirmed by:
- Hammett Constants : σpara (F) = 0.06, σmeta (F) = 0.34; predict substituent effects on reaction intermediates.
- Cyclic Voltammetry : Measure redox potentials to assess electronic influence on reactivity .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
